

Introduction: Isopropyl Bromoacetate as a Strategic Alkylating Agent

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Compound of Interest

Compound Name: *Isopropyl bromoacetate*

Cat. No.: *B1295228*

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Isopropyl bromoacetate is a versatile haloalkane ester that serves as a crucial building block in modern organic synthesis.^[1] Its utility stems from the strategic placement of a good leaving group (bromide) on the carbon alpha to an ester carbonyl. This configuration renders the molecule a potent electrophile, primed for reaction with a wide array of nucleophiles. For researchers in medicinal chemistry and materials science, **isopropyl bromoacetate** is not merely a reagent but a tool for introducing the isopropoxycarbonylmethyl moiety, enabling the construction of complex molecular architectures. This guide provides an in-depth examination of its chemical properties, reactivity, and safe handling protocols, grounded in field-proven insights to empower researchers in their experimental design and execution.

Core Chemical and Physical Characteristics

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. **Isopropyl bromoacetate** is a clear, colorless to yellow liquid with properties that dictate its handling and reaction conditions.^{[1][2]}

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	29921-57-1	[3][4][5][6]
Molecular Formula	C ₅ H ₉ BrO ₂	[3][4][7]
Molecular Weight	181.03 g/mol	[3][5][8]
IUPAC Name	propan-2-yl 2-bromoacetate	[9]
Synonyms	Bromoacetic acid, isopropyl ester; Isopropyl α-bromoacetate	[3][4][7]
SMILES	<chem>CC(C)OC(=O)CBr</chem>	[6][7][8]
InChIKey	JCWLEWKXPXYZHGQ-UHFFFAOYSA-N	[3][6][8]

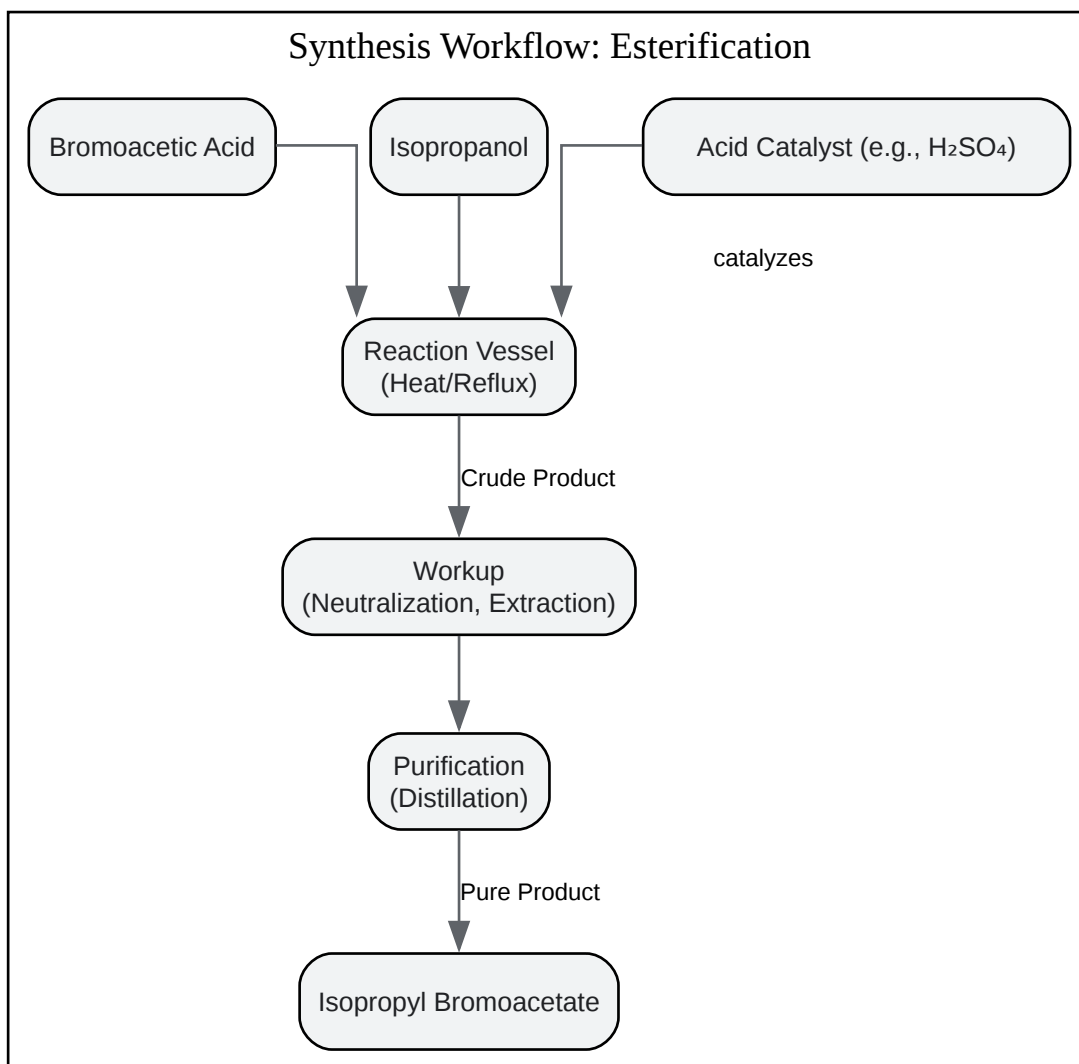
Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Clear colorless to yellow liquid	[1][2]
Density	1.399 g/mL at 25 °C	[5][6][8][10]
Boiling Point	59-61 °C at 10 mmHg; 65 °C at 15 mmHg	[1][5][6][8]
Flash Point	113 °C (235.4 °F) - closed cup	[1][5][6][8]
Refractive Index (n _{20/D})	1.444	[6][8]
Stability	Stable under normal conditions and recommended storage	[11]

Synthesis Pathways and Considerations

The most common laboratory and industrial synthesis of **isopropyl bromoacetate** involves the esterification of bromoacetic acid with isopropanol. This is typically an acid-catalyzed reaction. An alternative route involves the reaction of bromoacetyl chloride with isopropanol. The choice

of method often depends on the desired scale, purity requirements, and available starting materials.



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Caption: Typical laboratory synthesis workflow for **isopropyl bromoacetate**.

Spectroscopic Profile for Structural Verification

Accurate characterization is non-negotiable. The following spectroscopic data are vital for confirming the identity and purity of **isopropyl bromoacetate** after synthesis or before use.

Table 3: Key Spectroscopic Data

Technique	Expected Signals
^1H NMR	Septet (~5.0 ppm, 1H, -CH-), Singlet (~3.8 ppm, 2H, -CH ₂ Br), Doublet (~1.2 ppm, 6H, -CH(CH ₃) ₂)
^{13}C NMR	~167 ppm (C=O), ~69 ppm (-CH-), ~26 ppm (-CH ₂ Br), ~21 ppm (-CH ₃)
IR Spectroscopy	Strong absorption at ~1735 cm ⁻¹ (C=O ester stretch), ~1275 cm ⁻¹ (C-O stretch), ~650 cm ⁻¹ (C-Br stretch)
Mass Spec (EI)	Molecular ion (M ⁺) peak at m/z 179/181 (due to ⁷⁹ Br/ ⁸¹ Br isotopes). A prominent fragment is often observed at m/z 43, corresponding to the isopropyl cation [(CH ₃) ₂ CH] ⁺ . [12]

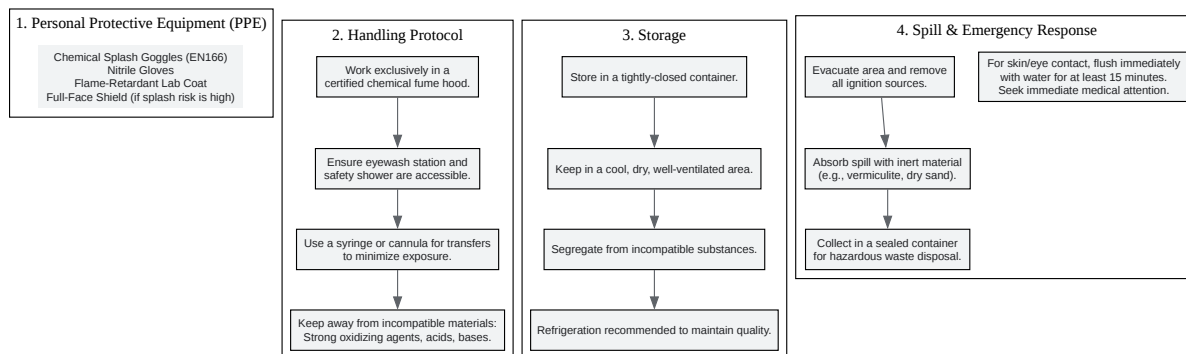
Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.

Chemical Reactivity: The Alkylating Agent in Action

The primary utility of **isopropyl bromoacetate** lies in its function as an alkylating agent.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The electron-withdrawing ester group enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack, primarily through an S_N2 mechanism.

Mechanism of Alkylation

The reaction proceeds via a backside attack by a nucleophile on the α-carbon, displacing the bromide ion in a single, concerted step. This stereospecific inversion of configuration is a hallmark of the S_N2 pathway.



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